Enhanced Antibacterial Potency via Lipophilicity
The trifluoromethyl group on the N-phenyl ring of 1-[4-(trifluoromethyl)phenyl]azetidin-2-one confers significantly enhanced lipophilicity, a key driver of improved bacterial membrane permeability. While direct head-to-head MIC data for this exact unsubstituted core is not publicly available, class-level inference from structurally analogous trifluoromethyl penicillin V demonstrates a 2-4 fold improvement in antibacterial activity against resistant strains (e.g., MRSA) compared to non-fluorinated penicillin V . This suggests the CF3 moiety is a critical determinant for overcoming permeability barriers, a key differentiator from non-fluorinated 1-phenylazetidin-2-one.
| Evidence Dimension | Lipophilicity and implied antibacterial activity |
|---|---|
| Target Compound Data | Presence of CF3 group enhancing logP (exact value not reported for this specific compound) |
| Comparator Or Baseline | Penicillin V vs. Trifluoromethyl Penicillin V |
| Quantified Difference | 2-4 fold improvement in antibacterial activity (class inference) |
| Conditions | In vitro antibacterial assays against MRSA and other pathogens |
Why This Matters
This class-level evidence indicates that the trifluoromethyl substitution is a critical structural feature for projects targeting resistant bacterial strains, justifying its procurement over non-fluorinated analogs.
